molecular formula C16H12O4S B1582595 4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide CAS No. 54714-10-2

4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide

Cat. No. B1582595
CAS RN: 54714-10-2
M. Wt: 300.3 g/mol
InChI Key: UIVWXNPUCAHAJX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide, commonly known as DTT, is a synthetic compound that has been widely used in scientific research. DTT is a potent reducing agent that is used to break disulfide bonds in proteins, allowing for the study of protein structure and function. In

Mechanism Of Action

DTT acts as a reducing agent by breaking disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between cysteine residues in proteins, and are important for protein stability and function. By breaking these bonds, DTT allows for the study of protein structure and function.

Biochemical And Physiological Effects

DTT has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DTT can protect cells from oxidative stress and reduce inflammation. DTT has also been shown to have anti-tumor activity in vitro, although further studies are needed to determine its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of DTT is its ability to break disulfide bonds in proteins, allowing for the study of protein structure and function. DTT is also relatively inexpensive and easy to use. However, DTT can be toxic to cells at high concentrations, and its reducing activity can interfere with some assays.

Future Directions

There are a number of future directions for research on DTT. One area of interest is the development of more potent reducing agents that can break disulfide bonds in proteins more efficiently. Another area of interest is the development of DTT analogs that can be used in vivo for the treatment of diseases such as cancer. Additionally, there is a need for further studies on the toxicity of DTT and its potential effects on human health.
Conclusion:
In conclusion, DTT is a synthetic compound that has been widely used in scientific research for its ability to break disulfide bonds in proteins. DTT has a number of biochemical and physiological effects, and is relatively inexpensive and easy to use. However, DTT can be toxic to cells at high concentrations, and its reducing activity can interfere with some assays. There are a number of future directions for research on DTT, including the development of more potent reducing agents and DTT analogs for in vivo use.

Scientific Research Applications

DTT has been widely used in scientific research for its ability to break disulfide bonds in proteins. This allows for the study of protein structure and function, as well as the identification of protein-protein interactions. DTT is also used in the preparation of protein samples for gel electrophoresis and mass spectrometry.

properties

IUPAC Name

4-hydroxy-1,1-dioxo-2,5-diphenylthiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S/c17-13-14(18)16(12-9-5-2-6-10-12)21(19,20)15(13)11-7-3-1-4-8-11/h1-10,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVWXNPUCAHAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(=C(S2(=O)=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970032
Record name 4-Hydroxy-2,5-diphenyl-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide

CAS RN

54714-10-2
Record name 4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,5-diphenyl-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diphenyl-4-hydroxy-3-thiophenone 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide
Reactant of Route 2
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide
Reactant of Route 3
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide
Reactant of Route 4
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide
Reactant of Route 5
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide
Reactant of Route 6
4-Hydroxy-2,5-diphenylthiophen-3(2h)-one 1,1-dioxide

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